5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound that integrates both imidazole and benzodiazole structural features. The imidazole moiety is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzodiazole component consists of a benzene ring fused to a diazole ring. This compound has garnered interest due to its potential biological and pharmacological activities, making it a subject of various studies in medicinal chemistry .
This compound can be classified as a heterocyclic organic compound. It is synthesized from readily available precursors through multi-step reactions, often involving cyclization processes under acidic or basic conditions. The compound is notable for its potential applications in pharmaceuticals, particularly in developing new therapeutic agents .
The synthesis of 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves several key steps:
Industrial methods may also optimize reaction conditions to enhance yield and purity, reflecting the compound's potential for large-scale production.
The molecular formula of 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is with a molecular weight of approximately 236.66 g/mol. Its structural characteristics are defined as follows:
Property | Data |
---|---|
Molecular Formula | C10H9ClN4O |
Molecular Weight | 236.66 g/mol |
IUPAC Name | 5-(1H-imidazol-2-yl)-1,3-dihydrobenzimidazol-2-one; hydrochloride |
InChI Key | ZWCHQSCCZIDACI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1C3=NC=CN3)NC(=O)N2.Cl |
This data highlights the compound's complex structure that contributes to its biological activity.
5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action of 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific biological targets. The imidazole ring can modulate enzyme activity or bind to receptors, potentially leading to therapeutic effects such as inhibition of certain enzymes or modulation of signaling pathways .
Research indicates that compounds with imidazole moieties often exhibit significant biological activity due to their ability to mimic natural substrates in biochemical pathways .
The physical state of 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is typically a white or colorless solid. It shows excellent solubility in polar solvents due to the polar nature of its functional groups.
Key properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water and polar solvents |
Reactivity | Susceptible to electrophilic and nucleophilic attacks |
These properties make it suitable for various applications in medicinal chemistry and pharmaceuticals .
5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has potential applications in scientific research and drug development due to its biological activity. Compounds with similar structures have been explored for their roles as:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic contexts .
The benzimidazole nucleus emerged as a critical pharmacophore following the discovery that 5,6-dimethylbenzimidazole constitutes part of vitamin B₁₂'s structure. This revelation spurred extensive research into its bioactivity [9]. Early applications focused on anthelmintic agents (e.g., thiabendazole and albendazole) and gastrointestinal therapeutics (e.g., proton pump inhibitors like omeprazole). Over decades, benzimidazole derivatives expanded into antiviral (e.g., maribavir), anticancer (e.g., bendamustine), and antihypertensive (e.g., candesartan) domains [3] [9]. The scaffold's versatility stems from its isosteric similarity to purines, enabling interactions with biological targets through hydrogen bonding, π-stacking, and coordination chemistry. Modern drug discovery leverages this template for designing multitarget inhibitors, exemplified by recent patents targeting kinases (US10787420B2) and GPCRs (ES2807191T3) [9].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Era | Therapeutic Class | Representative Drugs | Primary Application |
---|---|---|---|
1960s–1970s | Anthelmintics | Thiabendazole, Albendazole | Parasitic worm infestations |
1980s–1990s | Proton Pump Inhibitors | Omeprazole, Lansoprazole | Gastric acid reduction |
2000s–Present | Anticancer/Antiviral | Bendamustine, Maribavir | Hematologic cancers, CMV infection |
2010s–Present | Kinase Inhibitors | Selumetinib, Pracinostat | Solid tumors, Myelodysplastic syndromes |
The 2-oxo modification of benzimidazole (yielding 1,3-benzodiazol-2-one) introduces distinct electronic and steric properties. The carbonyl group:
Quantum chemical analyses (DFT) confirm that the 2-keto group lowers the energy gap between HOMO–LUMO orbitals (ΔE ≈ 3.5 eV), enhancing reactivity toward electrophilic metal ions [2].
The incorporation of imidazole at the 5-position of benzimidazolone creates a bidentate chelating system. Key advantages include:
Table 2: Bioactivity of Benzimidazolone-Imidazole Hybrids
Hybrid Structure | Biological Activity | Potency | Target/Mechanism |
---|---|---|---|
Benzimidazole–imidazole chalcones (e.g., 3g, 3h) | Antibacterial | MIC 25 μg/mL vs E. coli | DNA gyrase inhibition |
Benzimidazole–furopyrazoles (e.g., 10) | Broad-spectrum antimicrobial | MIC 3.125–50 μg/mL | Membrane disruption |
Benzimidazole–triazolyl derivatives | Anticorrosive | 95.7% efficiency on mild steel | Fe²⁺ chelation |
Purine–benzimidazole conjugates (e.g., 12) | Anticancer | IC₅₀ 0.006–1.774 μM | Kinase inhibition |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0